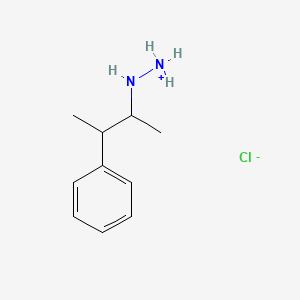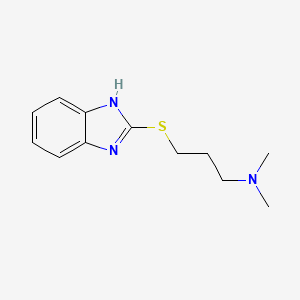![molecular formula C7H8N2O2S B13782540 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide CAS No. 95309-09-4](/img/structure/B13782540.png)
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazoles. This compound is characterized by a benzene ring fused with a thiadiazole ring, which contains sulfur and nitrogen atoms. The presence of the methyl group at the 4-position and the dioxide functionality at the 2,2-positions adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylbenzenesulfonamide with thionyl chloride, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiadiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted benzothiadiazole derivatives.
科学的研究の応用
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用機序
The mechanism of action of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Similar structure but different substitution pattern.
1,3,4-Thiadiazole: Contains a thiadiazole ring but lacks the benzene ring fusion.
Thiazole: A five-membered ring containing sulfur and nitrogen but with different chemical properties.
Uniqueness
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functionality, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
95309-09-4 |
|---|---|
分子式 |
C7H8N2O2S |
分子量 |
184.22 g/mol |
IUPAC名 |
4-methyl-1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide |
InChI |
InChI=1S/C7H8N2O2S/c1-5-3-2-4-6-7(5)9-12(10,11)8-6/h2-4,8-9H,1H3 |
InChIキー |
PPQHHNDXEMBSKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)NS(=O)(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


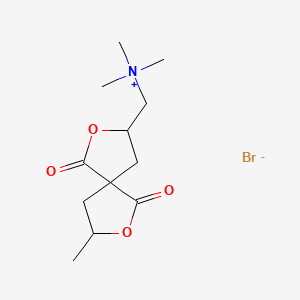
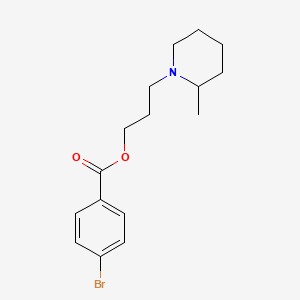
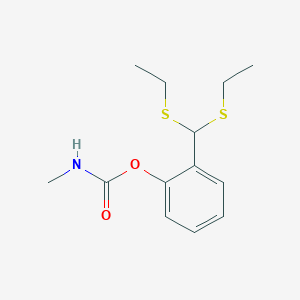
![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)
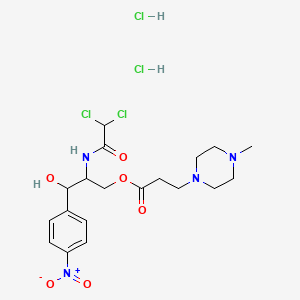


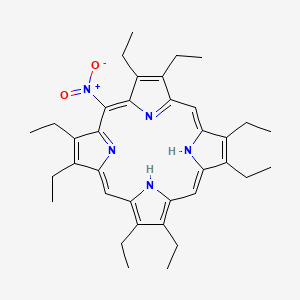
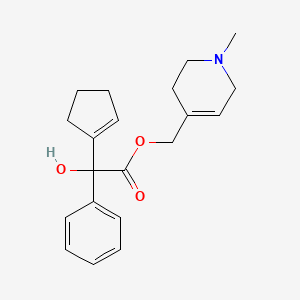

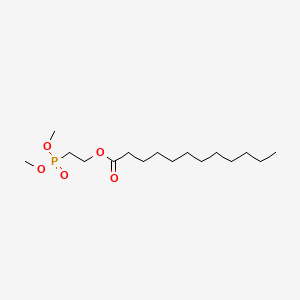
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
